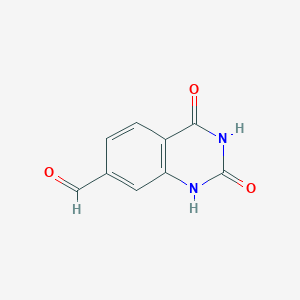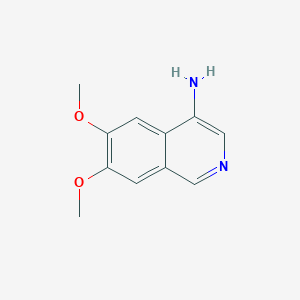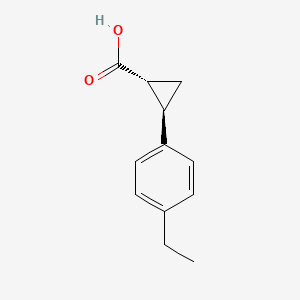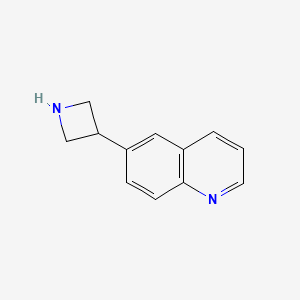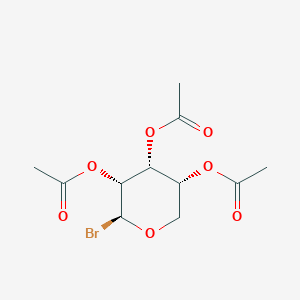![molecular formula C10H17NO2 B13347253 Methyl 2-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13347253.png)
Methyl 2-azaspiro[3.5]nonane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-azaspiro[35]nonane-7-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable precursor with a methylating agent. One common method involves the use of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material . The reaction conditions often include the use of a base such as triethylamine and a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-azaspiro[3.5]nonane-7-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 2-azaspiro[3.5]nonane-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
Uniqueness
Methyl 2-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
methyl 2-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)8-2-4-10(5-3-8)6-11-7-10/h8,11H,2-7H2,1H3 |
InChI-Schlüssel |
NEGKJIGAAHAETM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2(CC1)CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate](/img/structure/B13347175.png)


![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)
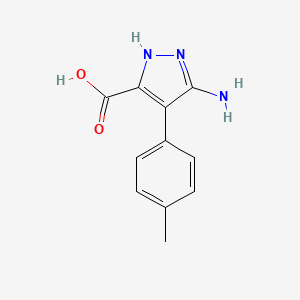
![5-Thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B13347200.png)
![5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid](/img/structure/B13347203.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
![N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide](/img/structure/B13347216.png)
